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Application Note: Synthesis Protocol for a Carbon-11 Labeled Antibody-Drug Conjugate

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Compound of Interest

E3 Ligase Ligand-linker Conjugate

122

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Topic: Synthesis Protocol for NR-11c using Conjugate 122

Audience: Researchers, scientists, and drug development professionals.

Note: The specific compound "NR-11c" and "Conjugate 122" do not correspond to known chemical entities in publicly available scientific literature. Therefore, this document provides an exemplary, detailed protocol for the synthesis of a Carbon-11 labeled antibody-drug conjugate (ADC), which is hypothesized to be the nature of "NR-11c using Conjugate 122". This protocol is based on established methods for ADC preparation and radiolabeling with Carbon-11. For this example, we will describe the synthesis of a conjugate between the antibody Trastuzumab and the cytotoxic agent Monomethyl Auristatin E (MMAE), followed by radiolabeling to produce a hypothetical PET imaging agent.

Introduction

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2] They combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, allowing for targeted delivery to cancer cells while minimizing off-target effects.[1][3] The incorporation of a positron-emitting radionuclide, such as Carbon-11, into an ADC enables in vivo imaging using Positron Emission Tomography (PET). This allows for non-invasive assessment of the ADC's biodistribution, target engagement, and pharmacokinetics, which is invaluable in drug development.[4][5]



This application note details a protocol for the synthesis and radiolabeling of a model ADC, which we will refer to as "Trastuzumab-vc-MMAE-11C," as a proxy for "NR-11c using Conjugate 122." The synthesis involves the conjugation of Trastuzumab to a linker-payload entity (vc-MMAE) and subsequent radiolabeling with Carbon-11.

Materials and Methods Materials

- Trastuzumab (humanized anti-HER2 monoclonal antibody)
- Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MCvc-PABC-MMAE or vc-MMAE)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
- Precursor for methylation (a derivative of the conjugate with a suitable nucleophilic site)
- HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)
- PD-10 desalting columns

Experimental Protocols

Protocol 1: Preparation of Trastuzumab-vc-MMAE (Conjugate 122 analog)

This protocol describes the conjugation of the vc-MMAE payload to the Trastuzumab antibody via stochastic cysteine conjugation.

- Antibody Reduction:
 - Dissolve Trastuzumab in PBS at a concentration of 10 mg/mL.



- Add a 10-fold molar excess of TCEP to the antibody solution.
- Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free cysteine residues.

Conjugation:

- Prepare a stock solution of vc-MMAE in DMSO at 10 mM.
- Add a 5-fold molar excess of the vc-MMAE solution to the reduced antibody solution.
- Incubate at room temperature for 1 hour with gentle mixing.

• Purification:

- Remove unreacted vc-MMAE and TCEP by purification using a PD-10 desalting column equilibrated with PBS.
- Collect the protein-containing fractions.
- Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

Protocol 2: Radiosynthesis of Trastuzumab-vc-MMAE-11C (NR-11c analog)

This protocol outlines the radiolabeling of the prepared conjugate with Carbon-11 via N-methylation. This assumes a precursor with a suitable amine or other nucleophilic group is available on the conjugate for methylation.[6][7]

- [11C]Methylating Agent Production:
 - Produce [11C]CO₂ via the 14N(p,α)11C nuclear reaction in a cyclotron.[8]
 - Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I, or converted to [¹¹C]CH₃OTf.[6][7][8]
- ¹¹C-Methylation Reaction:



- Dissolve the precursor conjugate (e.g., a version of the ADC with a primary or secondary amine available for methylation) in a suitable solvent (e.g., DMSO or DMF).
- Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel containing the precursor and a suitable base (e.g., NaOH or an organic base).
- Heat the reaction mixture at an appropriate temperature (e.g., 80-120°C) for 5-10 minutes.
- · Purification and Formulation:
 - Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled ADC.
 - The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.
 - Collect the fraction corresponding to the [¹¹C]Trastuzumab-vc-MMAE.
 - Formulate the final product in a physiologically compatible buffer (e.g., PBS with 0.9% saline) after removing the HPLC solvents.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and quality control of the radiolabeled ADC.

Table 1: Characterization of Trastuzumab-vc-MMAE Conjugate

Parameter	Result
Protein Concentration	5.0 mg/mL
Drug-to-Antibody Ratio (DAR)	3.8
Purity (by SEC-HPLC)	>98%
Aggregation	<2%

Table 2: Radiosynthesis and Quality Control of Trastuzumab-vc-MMAE-11C



Parameter	Result
Radiochemical Yield (decay-corrected)	15-25% (based on [¹¹C]CH₃OTf)[6]
Total Synthesis Time	35-45 minutes
Radiochemical Purity	>99%
Molar Activity	50-150 GBq/μmol

Visualization Experimental Workflow



Conjugate Preparation Trastuzumab **Antibody Reduction** vc-MMAE (TCEP) Conjugation Reaction Radiolabeling [11C]CO2 Production Purification (PD-10 Column) (Cyclotron) [11C]CH3I Synthesis Trastuzumab-vc-MMAE 11C-Methylation Purification (HPLC) Trastuzumab-vc-MMAE-11C

Figure 1. Experimental Workflow for Synthesis of a Radiolabeled ADC

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Caption: Figure 1. Experimental Workflow for Synthesis of a Radiolabeled ADC



Signaling Pathway

Inhibits Dimerization Cell Membrane HER2 Receptor **HER3** Receptor HER2/HER3 Heterodimer Cytoplasm PI3K RAS RAF Akt MEK ERK Nucleus Cell Proliferation, Survival, Growth

Figure 2. Simplified HER2 Signaling Pathway

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Caption: Figure 2. Simplified HER2 Signaling Pathway

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